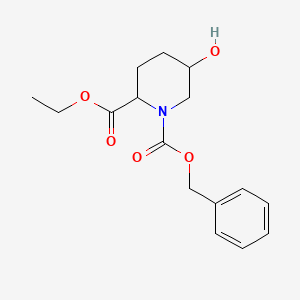
1-O-benzyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include benzylamine, ethyl acetoacetate, and other reagents.
Cyclization: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the piperidine ring.
Functionalization: After the formation of the piperidine ring, various functional groups are introduced to achieve the desired structure. This may involve hydroxylation, esterification, and other reactions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain (2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate in high purity.
Industrial Production Methods
In an industrial setting, the production of (2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-1-tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate: A similar compound with a tert-butyl group instead of a benzyl group.
(2S,5S)-1-methyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate: A derivative with a methyl group in place of the benzyl group.
Uniqueness
(2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate is unique due to its specific structural features, such as the benzyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs
Properties
Molecular Formula |
C16H21NO5 |
|---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
1-O-benzyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H21NO5/c1-2-21-15(19)14-9-8-13(18)10-17(14)16(20)22-11-12-6-4-3-5-7-12/h3-7,13-14,18H,2,8-11H2,1H3 |
InChI Key |
VKQHKWOWPHSNGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11816554.png)


![tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11816568.png)
![ethyl (2S,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate](/img/structure/B11816572.png)




![3-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B11816591.png)
![trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole](/img/structure/B11816593.png)
![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B11816600.png)
![[2-(Azetidin-3-yl)pyrimidin-4-yl] 2,2,2-trifluoroacetate](/img/structure/B11816606.png)
![rac-tert-butyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate](/img/structure/B11816609.png)
